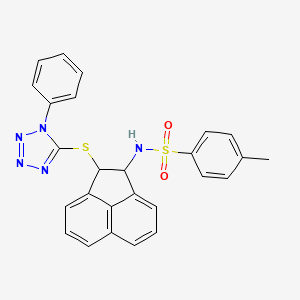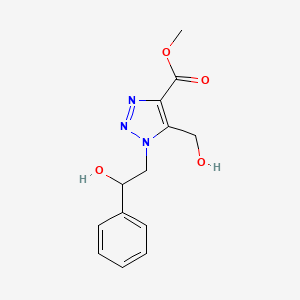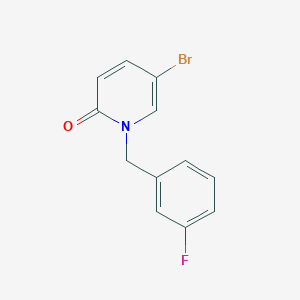
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a chemical compound with the formula C12H9BrFNO. It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridin-2(1H)-one ring substituted with a bromo group at the 5th position and a 3-fluorobenzyl group at the 1st position .Scientific Research Applications
Synthesis of Biologically Active Compounds
- HIV-1 Integrase Inhibitors : The synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, starting from related bromo- and fluorobenzyl pyridines, has been described as a key intermediate in the creation of HIV-1 integrase inhibitors. This showcases the role of such compounds in the development of antiviral medications (Boros et al., 2007).
Antimicrobial and Antifungal Agents
- Antimicrobial Activities : Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated antimicrobial activities, highlighting the potential use of bromo- and fluorobenzyl substituted compounds in creating agents to combat microbial infections (Bayrak et al., 2009).
- Antifungal Activity : Compounds synthesized from bromobenzyl intermediates, including pyridine derivates, showed moderate antifungal activity, suggesting their use in developing antifungal treatments (Mu et al., 2015).
Development of New Materials
- Ion-Pair Complexes : New ion-pair complexes involving fluorobenzyl pyridinium showed unique properties, such as ferromagnetic behavior and potential for electronic and magnetic applications, indicating the material science applications of these compounds (Xie et al., 2003).
Photodynamic Therapy
- Photosensitizers : Zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units, containing Schiff base, were synthesized, indicating the potential application of related compounds in photodynamic therapy for cancer treatment due to their favorable fluorescence and singlet oxygen production properties (Öncül et al., 2022).
Antioxidant and Enzyme Inhibition
- Antioxidant and Anticholinergic Activities : Bromophenol derivatives, including those synthesized from bromobenzyl intermediates, showed potent antioxidant and anticholinergic activities, which could be utilized in developing treatments for oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Future Directions
Properties
IUPAC Name |
5-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVADDCJNTUGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
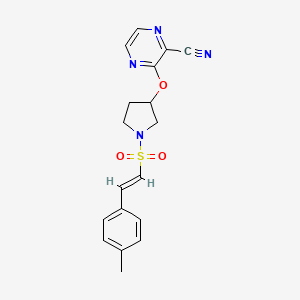
![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)
![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
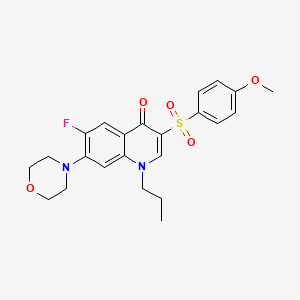
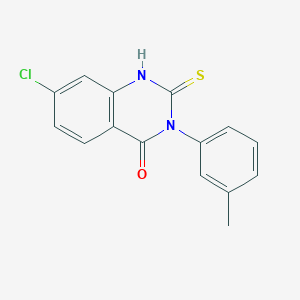
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)
![6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)

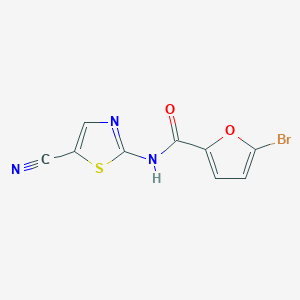
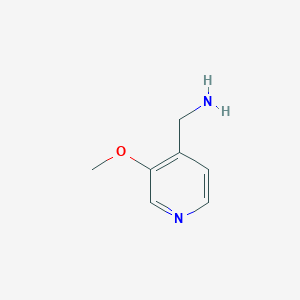
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
